Cas no 116248-10-3 (2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine)

2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine is a fluorinated benzoxazole derivative with a primary amine functional group at the 5-position. This compound is of interest in pharmaceutical and materials research due to its structural motif, which combines a benzoxazole core with a fluorophenyl substituent. The presence of the fluorine atom enhances electronic properties, potentially improving binding affinity in bioactive applications. The amine group offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. Its well-defined heterocyclic structure may contribute to stability and selectivity in drug discovery or optoelectronic material design. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity for research applications.
2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine structure
116248-10-3 structure
Product Name:2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine
CAS No:116248-10-3
MF:C13H9FN2O
MW:228.221766233444
MDL:MFCD00579116
CID:1070921
PubChem ID:675396
Update Time:2025-05-27

2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine
    • 2-(4-fluorophenyl)-5-aminobenzoxazole
    • 2-(4-fluorophenyl)benzo[d]oxazol-5-amine
    • 2-(4-fluorophenyl)benzoxazole-5-ylamine
    • 5-amino-2-(p-fluorophenyl)benzoxazole
    • 5-Benzoxazolamine, 2-(4-fluorophenyl)-
    • AC1LDU9Y
    • ACMC-20dvi5
    • Oprea1_235468
    • Oprea1_789133
    • 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
    • AKOS000108423
    • AS-63670
    • ALBB-026753
    • MFCD00579116
    • DB-084478
    • CS-0313309
    • STK045311
    • AB00540828
    • C80004
    • CCG-18372
    • 116248-10-3
    • DTXSID00350193
    • CHEMBL231682
    • SR-01000461599
    • SR-01000461599-1
    • 2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine
    • MDL: MFCD00579116
    • Inchi: 1S/C13H9FN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
    • InChI Key: OHKSDBATRIWCTK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NC2C=C(C=CC=2O1)N

Computed Properties

  • Exact Mass: 228.06997
  • Monoisotopic Mass: 228.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.05

2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine Pricemore >>

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2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:116248-10-3)2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine
Order Number:A1233317
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:41
Price ($):159/188
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:116248-10-3)2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine
A1233317
Purity:99%/99%
Quantity:500mg/1g
Price ($):159/188
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